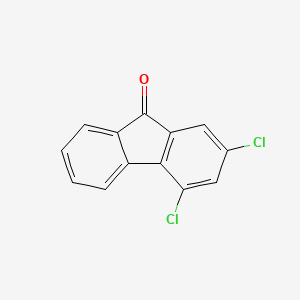

2,4-Dichloro-9h-fluoren-9-one

Description

Context within the Fluorenone Class of Organic Compounds

Fluorenones are a class of organic compounds built upon the 9H-fluorene framework, distinguished by an oxo (ketone) group at the 9th position. contaminantdb.caebi.ac.uk This core structure, a tricyclic aromatic system, imparts notable chemical and physical properties to the class, including fluorescence. wikipedia.org Fluorenones are significant in medicinal and material sciences due to their wide-ranging applications. researchgate.net The parent compound, 9-fluorenone (B1672902), is a bright fluorescent yellow solid and serves as the fundamental structure from which a vast array of derivatives, including 2,4-Dichloro-9H-fluoren-9-one, are derived. ebi.ac.ukwikipedia.org

The fluorenone scaffold is a versatile platform for chemical modification, allowing for the introduction of various functional groups onto the aromatic rings. These substitutions can dramatically alter the compound's electronic, optical, and biological properties. researchgate.net Researchers have synthesized numerous fluorenone derivatives with applications as antibiotics, anticancer agents, antiviral compounds, and neuromodulatory agents. wikipedia.orgresearchgate.net

Significance of Dichloro-Substitution in Fluoren-9-one Scaffolds

The introduction of two chlorine atoms at the 2 and 4 positions of the fluorenone backbone in this compound is a critical modification that significantly influences its reactivity and potential applications. Halogenation, in general, is a common strategy in medicinal chemistry and materials science to modulate a molecule's properties. In the context of fluorenones, chlorine substitution can enhance biological activity and provide sites for further chemical reactions.

The presence of chlorine atoms, which are electron-withdrawing, can affect the electron density distribution across the aromatic system. This alteration can influence the compound's reactivity in subsequent synthetic steps. For instance, the chlorine atoms can act as leaving groups in cross-coupling reactions, enabling the construction of more elaborate molecular architectures. Research has shown that halogenated fluorenones are valuable intermediates in the synthesis of various complex organic molecules and materials. lookchem.comontosight.ai

Evolution of Research Trajectories for Halogenated Fluorenones

Research on halogenated fluorenones has evolved from fundamental synthetic explorations to targeted applications in various scientific domains. Initially, the focus was on developing methods for their synthesis, often involving the direct halogenation of fluorenone or the cyclization of appropriately substituted biphenyl (B1667301) precursors. ontosight.ainih.gov

Over time, the research trajectory has shifted towards leveraging the unique properties of these compounds. In materials science, halogenated fluorenones are investigated for their potential in creating new polymers and materials with specific optical or electronic characteristics. lookchem.comontosight.ai The ability to tune these properties through the number and position of halogen substituents makes them attractive building blocks for organic electronics.

In medicinal chemistry, there is growing interest in the biological activities of halogenated fluorenones. Studies have explored their potential as inhibitors of biological targets, such as in the context of fibril formation inhibition related to diseases like transthyretin amyloidosis. tandfonline.com For example, (2,7-dichloro-fluoren-9-ylideneaminooxy)-acetic acid has been studied for its inhibitory effects. tandfonline.com The synthesis of various halogenated fluorene (B118485) derivatives continues to be an active area of research, with a focus on creating novel compounds with enhanced biological efficacy. arabjchem.org

Interdisciplinary Relevance in Contemporary Chemical Science

The study of this compound and other halogenated fluorenones extends across multiple disciplines within chemistry and beyond. Its interdisciplinary relevance is rooted in its utility as a versatile chemical intermediate and a scaffold for developing functional molecules.

Organic Synthesis: It serves as a key building block for creating more complex organic structures. lookchem.com Its unique arrangement of a fluorene backbone, chlorine atoms, and a ketone group makes it a valuable precursor in multi-step syntheses. lookchem.com

Materials Science: The incorporation of this compound into polymers or other materials can lead to the development of novel substances with enhanced stability or reactivity. lookchem.com The broader class of fluorenones is recognized for its tunable photochemical and physicochemical properties, making them valuable in materials science. researchgate.net

Medicinal Chemistry: Halogenated fluorenones are explored for their potential therapeutic applications. researchgate.netontosight.ai The dichloro-substitution pattern can be a key feature for specific interactions with biological targets. cymitquimica.com

Environmental Chemistry: As with many halogenated organic compounds, the environmental fate and potential impact of these molecules are also areas of study. ontosight.ai

The ongoing research into halogenated fluorenones, including this compound, underscores their importance as a platform for scientific discovery and technological innovation. nii.ac.jpscispace.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₆Cl₂O |

| Molecular Weight | 249.09 g/mol |

| Boiling Point | 419°C at 760 mmHg |

| Flash Point | 176.9°C |

| Density | 1.476 g/cm³ |

| Refractive Index | 1.679 |

| Vapor Pressure | 3.15E-07 mmHg at 25°C |

| Data sourced from LookChem lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2O/c14-7-5-10-12(11(15)6-7)8-3-1-2-4-9(8)13(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBTVQKTXMCJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293675 | |

| Record name | 2,4-dichloro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803-25-4 | |

| Record name | NSC91423 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-9-FLUORENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 2,4 Dichloro 9h Fluoren 9 One and Its Precursors

Established Synthetic Pathways for Fluorenone Halogenation

Traditional methods for synthesizing halogenated fluorenones often involve the direct halogenation of the parent 9H-fluoren-9-one. For instance, the synthesis of related compounds like 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one involves nitration followed by bromination. evitachem.com The initial step typically employs a nitrating mixture of nitric acid and sulfuric acid to install nitro groups onto the fluorenone skeleton. evitachem.com Subsequent halogenation can then be performed.

Another classical approach involves the oxidation of a fluorene (B118485) precursor. acs.org For example, 2,7-dichlorofluorene (B131596) can be oxidized to 2,7-dichloro-9-fluorenone (B3334323). A multi-step reaction starting from 2,7-Dichloro-9-fluorenone can yield 9H-Fluorene, 2,7-dichloro-9-diazo-. chemicalbook.com The direct chlorination of fluorene itself using carbon tetrachloride in the presence of a phase transfer catalyst has also been reported, though this typically targets the acidic protons at the 9-position to form 9,9-dichlorofluorene rather than chlorinating the aromatic rings. google.com

Palladium-Catalyzed Cyclization and Annulation Strategies

Palladium catalysis has revolutionized the synthesis of complex aromatic systems, and fluorenones are no exception. These methods offer high efficiency and functional group tolerance, avoiding the harsh conditions of classical methods like Friedel-Crafts acylation. acs.orgsci-hub.se

A powerful method for synthesizing fluoren-9-ones involves the palladium-catalyzed annulation of in-situ generated arynes with 2-haloarenecarboxaldehydes. nih.govnih.gov This strategy provides an efficient route to substituted fluoren-9-ones from readily available starting materials and avoids the use of harsh oxidizing agents. nih.gov The process has been shown to be tolerant of benzaldehydes containing multiple halogens, making it suitable for producing compounds like 2,4-Dichloro-9H-fluoren-9-one. nih.gov

The proposed mechanism suggests two possible pathways. nih.gov One path involves the oxidative cyclization of Pd(0) with the aryne to form a palladacycle intermediate, which then undergoes oxidative addition with the haloarenecarboxaldehyde. nih.gov An alternative pathway suggests the direct insertion of Pd(0) into the carbon-halogen bond of the aldehyde, followed by carbopalladation of the aryne. nih.gov

Research has demonstrated the successful synthesis of various fluorenones using this method. nih.gov The reaction is typically carried out using a palladium catalyst like Pd(dba)2 with a phosphine (B1218219) ligand such as P(o-tolyl)3, in the presence of a fluoride (B91410) source like CsF to generate the aryne from a silyl (B83357) triflate precursor. nih.gov

Table 1: Synthesis of Fluoren-9-ones by Palladium-Catalyzed Annulation nih.gov

| Entry | Aldehyde | Aryne Precursor | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Iodobenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | 9H-Fluoren-9-one | 85 |

| 2 | 2-Iodo-5-methylbenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | 2-Methyl-9H-fluoren-9-one | 76 |

| 3 | 2-Iodo-4,5-dimethoxybenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | 2,3-Dimethoxy-9H-fluoren-9-one | 81 |

| 4 | 2-Iodobenzaldehyde | 4-Methoxy-2-(trimethylsilyl)phenyl triflate | 3-Methoxy-9H-fluoren-9-one | 79 |

| 5 | 2,4-Dichlorobenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | 1,3-Dichloro-9H-fluoren-9-one | 63c |

aUnless otherwise specified, reactions used 0.3 mmol aldehyde, 1.5 mmol aryne precursor, 1.5 mmol CsF, 5 mol % Pd(dba)2, and 5 mol % P(o-tol)3 in 1:1 CH3CN/toluene (B28343) at 110 °C for 12 h. nih.gov

bIsolated yield after column chromatography. nih.gov

cYield determined by 1H NMR spectroscopy. nih.gov

The palladium-catalyzed cyclocarbonylation of o-halobiaryls presents another highly efficient route to various substituted fluoren-9-ones. organic-chemistry.orgorganic-chemistry.org This method involves the intramolecular carbonylation of precursors like 2-iodobiphenyls under a carbon monoxide atmosphere. sci-hub.seorganic-chemistry.org The reaction demonstrates excellent yields for substrates with both electron-donating and electron-withdrawing groups and has been applied to polycyclic and heterocyclic fluorenones. nih.govacs.orgnih.gov

Optimal conditions for this transformation have been identified as using 1 atm of carbon monoxide, with DMF as the solvent, tricyclohexylphosphine (B42057) as the ligand, a palladium catalyst, and anhydrous cesium pivalate (B1233124) as the base, typically at 110°C for 7 hours. organic-chemistry.org The mechanism is believed to involve the oxidative addition of the aryl halide to Pd(0), followed by CO insertion and subsequent cyclization to form the fluorenone product. organic-chemistry.org

Lewis Acid-Mediated Synthetic Transformations

Lewis and Brønsted acids are crucial catalysts for various synthetic transformations leading to fluorenone and fluorene skeletons. nih.govacs.org Triflic acid (TfOH), for instance, can mediate the intramolecular cyclization of aryl-fused 1,6-diyn-3-ones to yield benzo[b]fluorenone derivatives. acs.orgresearchgate.net This process is thought to proceed through a radical intermediate. nih.govacs.org

In a different approach, a sequential one-pot strategy combines palladium-catalyzed Suzuki coupling with an acid-mediated intramolecular Friedel–Crafts acylation. thieme-connect.com This allows for the synthesis of fluorenones from simple starting materials like 2-bromoethyl benzoates and arylboronic acids without isolating intermediates. thieme-connect.com After the initial coupling, a strong acid like TfOH is added to induce cyclization. thieme-connect.com

Boron trifluoride etherate (BF3·Et2O) is another effective Lewis acid catalyst. thieme-connect.de It has been used in the synthesis of functionalized 9-substituted fluorene derivatives from 9-(phenylethynyl)-9H-fluoren-9-ols and 2-aminobenzamides. thieme-connect.de Optimization studies found that BF3·Et2O in dichloromethane (B109758) provided the highest yields compared to other acids like p-TsOH, FeCl3, and AlCl3. thieme-connect.de

Table 2: Optimization of Lewis Acid-Catalyzed Synthesis of Fluorene Derivative 3a thieme-connect.de

| Entry | Catalyst (equiv) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | BF3·Et2O (0.1) | CH2Cl2 | 10 | 65 |

| 2 | BF3·Et2O (0.3) | CH2Cl2 | 10 | 92 |

| 3 | BF3·Et2O (0.5) | CH2Cl2 | 10 | 89 |

| 4 | p-TsOH (0.3) | CH2Cl2 | 30 | 45 |

| 5 | FeCl3 (0.3) | CH2Cl2 | 60 | Trace |

| 8 | BF3·Et2O (0.3) | Acetonitrile (B52724) | 30 | 72 |

aReaction of 9-(phenylethynyl)-9H-fluoren-9-ol (1a) with 2-aminobenzamide (B116534) (2a) at room temperature. thieme-connect.de

bIsolated yield after column purification. thieme-connect.de

Oxidative Syntheses of Fluorenone Derivatives

Oxidative methods provide another major avenue for synthesizing fluorenones. A common laboratory preparation involves the oxidation of fluorene to 9-fluorenone (B1672902). acs.org This can be achieved using various oxidizing agents, including air under basic conditions (e.g., KOH in THF or DMF) or acidic chromate (B82759) solutions. acs.orgresearchgate.net Aerobic oxidation using KOH in THF is considered a green and highly efficient method that proceeds under mild conditions. researchgate.net

A more advanced oxidative strategy is the palladium-catalyzed dual C-H functionalization of benzophenones. acs.orgnih.govacs.org This dehydrogenative cyclization provides a concise and effective route to fluorenone derivatives from readily available benzophenones. acs.orgacs.org The reaction is typically initiated by the electrophilic palladation of the benzophenone, directed by the carbonyl group, to form a five-membered palladacycle intermediate. acs.orgacs.org Subsequent intramolecular C-H cleavage and reductive elimination yield the fluorenone product and a Pd(0) species, which is then re-oxidized by an oxidant like silver(I) oxide (Ag2O) to complete the catalytic cycle. acs.orgacs.org

Table 3: Optimization of Pd-Catalyzed Dehydrogenative Cyclization of Benzophenone acs.org

| Entry | Catalyst | Base | Oxidant | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | K2CO3 | Ag2O | TFA | 140 | 85 |

| 2 | Pd(OAc)2 | K2CO3 | Cu(OAc)2 | TFA | 140 | <10 |

| 3 | Pd(OAc)2 | K2CO3 | BQ | TFA | 140 | <10 |

| 4 | Pd(OAc)2 | Na2CO3 | Ag2O | TFA | 140 | 45 |

| 5 | Pd(OAc)2 | K2CO3 | Ag2O | AcOH | 140 | <10 |

| 6 | Pd(OAc)2 | K2CO3 | Ag2O | DCE | 140 | 0 |

aReaction conditions: Benzophenone (0.2 mmol), Pd(OAc)2 (10 mol%), base (2.0 equiv), oxidant (2.0 equiv), solvent (2 mL) for 24h. acs.org

bBQ = Benzoquinone, TFA = Trifluoroacetic acid, AcOH = Acetic acid, DCE = 1,2-Dichloroethane. acs.org

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Achieving high yields and selectivity in the synthesis of fluorenones like this compound is critically dependent on the fine-tuning of reaction conditions.

For Palladium-Catalyzed Annulation of Arynes, the choice of catalyst, ligand, and fluoride source is crucial. Studies have established that a combination of Pd(dba)2 (5 mol%) and P(o-tolyl)3 (5 mol%) with CsF in a 1:1 mixture of acetonitrile and toluene at 110°C for 12 hours provides robust conditions for high yields. nih.gov

In Palladium-Catalyzed Cyclocarbonylation, high yields are achieved with a palladium catalyst, tricyclohexylphosphine as a ligand, and cesium pivalate as a base in DMF at 110°C. organic-chemistry.org The pressure of carbon monoxide is also a key parameter, with 1 atm being sufficient. organic-chemistry.org

For Lewis Acid-Mediated Transformations, the nature and stoichiometry of the acid catalyst are paramount. For the cyclization of fluorenol precursors, 0.3 equivalents of BF3·Et2O was found to be optimal, with higher or lower amounts, or different acids, leading to diminished yields. thieme-connect.de The choice of an appropriate solvent, such as dichloromethane, also significantly impacts the reaction's success. thieme-connect.de

In Oxidative Syntheses, the selection of the catalyst, oxidant, base, and solvent system is critical. For the dehydrogenative cyclization of benzophenones, a screen of various parameters revealed that the combination of Pd(OAc)2, K2CO3, and Ag2O in trifluoroacetic acid (TFA) at 140°C afforded the highest yield of 85%. acs.orgacs.org Other oxidants, bases, or solvents resulted in significantly lower efficiencies. acs.org

Strategic Design of Precursors and Intermediates in Multi-step Syntheses

The synthesis of specifically substituted fluorenones, such as this compound, requires careful strategic planning to ensure the correct placement of substituents on the tricyclic core. The design of appropriate precursors and the selection of key intermediates are paramount to achieving the desired isomer with high purity and yield. The primary synthetic strategies revolve around two main approaches: the intramolecular cyclization of a pre-functionalized biphenyl (B1667301) precursor and the late-stage functionalization of a fluorene or fluorenone scaffold.

A. Strategy 1: Intramolecular Cyclization of a Substituted Biphenyl Precursor

This is often the most effective strategy for achieving unambiguous substitution patterns on the fluorenone skeleton. The core principle is to construct the target molecule from a biphenyl derivative that already contains the required chlorine atoms in the correct positions on one of the aromatic rings. This approach offers superior regiochemical control compared to direct chlorination of the fluorenone core.

The key precursor in this multi-step synthesis is a substituted 2-biphenylcarboxylic acid. The strategic design involves preparing a biphenyl where one ring is unsubstituted and the other contains the desired 2,4-dichloro pattern.

Key Precursor and Intermediate Design: The synthesis culminates in an intramolecular cyclization, typically a Friedel-Crafts acylation, of an activated biphenyl intermediate. The strategic choice of precursor ensures that the cyclization can only occur in one way to yield the desired product.

Precursor: A suitable starting biphenyl could be synthesized via modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov For instance, coupling (2,4-dichlorophenyl)boronic acid with a 2-halobenzoic acid derivative would strategically assemble the required carbon skeleton.

Key Intermediate: The crucial intermediate is 2'-carboxy-[1,1'-biphenyl] substituted with chlorine at the 2 and 4 positions of the second ring. This intermediate is designed for the final ring-closing step.

Cyclization Step: The conversion of this biphenylcarboxylic acid intermediate to this compound is achieved under strong acid conditions (e.g., sulfuric acid, polyphosphoric acid) which promote intramolecular electrophilic attack of the carboxyl group (or its activated form, an acyl chloride) onto the unsubstituted phenyl ring, followed by dehydration to form the ketone. sci-hub.se

Table 1: Key Precursors and Intermediates for the Biphenyl Cyclization Strategy

| Compound Name | Role in Synthesis | Strategic Purpose |

|---|---|---|

| (2,4-Dichlorophenyl)boronic acid | Precursor | Introduces the required 2,4-dichloro substitution pattern early in the synthesis. |

| 2-Halobenzoic acid derivative | Precursor | Provides the benzoic acid moiety necessary for the final ring closure. |

| 2'-(Carboxy)-2,4-dichloro-1,1'-biphenyl | Key Intermediate | A pre-assembled and correctly substituted molecule designed specifically for intramolecular cyclization. |

B. Strategy 2: Late-Stage Chlorination of a Fluorenone Precursor

An alternative, though often less regioselective, approach involves the direct functionalization of a pre-existing fluorenone or fluorene molecule. The primary challenge of this strategy is controlling the position of chlorination, as direct electrophilic substitution on the unsubstituted fluorenone ring typically yields a mixture of isomers, with the 2,7-dichloro product often favored.

Strategic Use of Directing Groups: To overcome this challenge, a strategic design would involve the temporary introduction of a directing group to guide the chlorination to the desired 2- and 4-positions.

Selection of a Directing Group: A functional group would be placed at a position that activates the desired C-2 and C-4 positions for electrophilic attack. For example, an activating group at C-3 would direct chlorination to the ortho (C-2, C-4) positions.

Multi-step Sequence:

Step 1: Synthesis of a fluorenone precursor with a directing group (e.g., 3-aminofluorenone or 3-hydroxyfluorenone).

Step 2: Chlorination of this functionalized intermediate. The directing group would guide the incoming chlorine atoms to the C-2 and C-4 positions.

Step 3: Removal of the directing group (e.g., via diazotization of an amino group followed by reduction) to yield the final this compound.

Table 2: Hypothetical Intermediates for a Directing Group Strategy

| Compound Name | Role in Synthesis | Strategic Purpose |

|---|---|---|

| 3-Aminofluorenone | Functionalized Precursor | The amino group acts as an ortho-, para-director to guide chlorination. |

| 3-Amino-2,4-dichlorofluorenone | Key Intermediate | Product of the directed chlorination step. |

| This compound | Final Product | Obtained after removal of the directing amino group from the key intermediate. |

Ultimately, the strategic design of precursors for this compound prioritizes control of regiochemistry. The synthesis via cyclization of a pre-chlorinated biphenyl represents a more robust and classical strategy, ensuring the precise placement of the chloro substituents.

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of 2,4 Dichloro 9h Fluoren 9 One

Mechanistic Studies of Nucleophilic Pathways

The primary site for nucleophilic attack in 2,4-dichloro-9H-fluoren-9-one is the electrophilic carbonyl carbon. The general mechanism for nucleophilic addition to a carbonyl group involves the approach of a nucleophile to the partially positively charged carbon atom, leading to the formation of a tetrahedral intermediate.

In the case of this compound, the presence of two electron-withdrawing chlorine atoms on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. The reaction of fluorenone with thiosemicarbazide (B42300) to form 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide serves as a foundational example of nucleophilic addition at the carbonyl group, which can then be utilized in further synthetic transformations.

Investigations into Electrophilic Reaction Modalities

Electrophilic aromatic substitution on the fluorenone ring system is influenced by the directing effects of both the carbonyl group and the chlorine substituents. The carbonyl group is a deactivating group and a meta-director, meaning it withdraws electron density from the aromatic rings and directs incoming electrophiles to the positions meta to it. Conversely, the chlorine atoms are deactivating yet ortho-, para-directing groups due to a combination of their inductive electron-withdrawing and resonance electron-donating effects. wikipedia.orgquora.com

Kinetic and Mechanistic Analyses of Oxidation Reactions

The study indicated that the oxidation rate of halogenated fluorenes is influenced by the nature of the halogen substituent, with the rate decreasing in the order: Fluorene (B118485) > 2,7-diiodofluorene > 2,7-dibromofluorene (B93635) > 2,7-dichlorofluorene (B131596). scirp.orgscirp.orgsciencepublishinggroup.comresearchgate.net This trend suggests that the electron-withdrawing nature of the chlorine atoms deactivates the fluorene system towards oxidation. The reactions were found to follow first-order kinetics with respect to the permanganate (B83412) ion and fractional-order kinetics with respect to the fluorene derivative and acid concentration. scirp.orgscirp.orgsciencepublishinggroup.comresearchgate.net

Table 1: Kinetic Parameters for the Permanganate Oxidation of Halogenated Fluorenes

| Compound | Rate Constant (k) | Activation Energy (Ea) |

| Fluorene | Data not available | Data not available |

| 2,7-Diiodofluorene | Data not available | Data not available |

| 2,7-Dibromofluorene | Data not available | Data not available |

| 2,7-Dichlorofluorene | Data not available | Data not available |

Note: Specific values for rate constants and activation energies were not provided in the referenced abstracts.

Advanced Condensation Reactions and Their Mechanisms

The carbonyl group of this compound can participate in various condensation reactions with active methylene (B1212753) compounds. These reactions are crucial for the synthesis of a wide range of derivatives with extended conjugation and potential applications in materials science and medicinal chemistry.

One such important reaction is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). The general mechanism proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration of the resulting aldol-type intermediate yields the condensed product.

Another relevant transformation is the Darzens condensation , which allows for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of a ketone with an α-haloester in the presence of a base. The mechanism involves the deprotonation of the α-haloester to form an enolate, which then attacks the carbonyl carbon. An intramolecular nucleophilic substitution reaction follows, where the newly formed alkoxide displaces the halide to form the epoxide ring.

Structural Reactivity and Isomerization Processes in Halogenated Fluorenones

While specific studies on the isomerization of this compound are not prevalent in the available literature, theoretical studies on the isomerization of other polychlorinated aromatic compounds can provide some general insights. These studies often involve computational chemistry to determine the relative stabilities of different isomers and the energy barriers for their interconversion. Such processes would typically require significant energy input, such as high temperatures or photochemical conditions, to overcome the stability of the aromatic system.

Functionalization Reaction Mechanisms

The this compound scaffold can be further functionalized to synthesize a variety of derivatives with tailored properties. These functionalization reactions can target the carbonyl group, the aromatic rings, or the active methylene group at the 9-position after reduction of the ketone.

For instance, the synthesis of nitrogen-containing derivatives can be achieved through reactions involving the carbonyl group. The formation of Schiff bases by condensation with primary amines is a common strategy. nih.gov Furthermore, the synthesis of thiazole (B1198619) derivatives has been reported starting from fluorenone, which involves the initial formation of a thiosemicarbazone followed by cyclization. mdpi.com The introduction of a fluorene moiety into heterocyclic systems is a known strategy to enhance pharmacological properties. mdpi.com

The synthesis of various 9,9-disubstituted fluorene derivatives often starts from fluorene itself, where the acidic protons at the 9-position are readily removed by a base to generate a nucleophilic carbanion that can react with various electrophiles. researchgate.net To achieve similar functionalization starting from this compound, the carbonyl group would first need to be reduced to a methylene group, a transformation that would significantly alter the electronic properties and subsequent reactivity of the molecule.

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H NMR Analysis

A high-resolution ¹H NMR spectrum of 2,4-Dichloro-9h-fluoren-9-one would be expected to show signals for the six aromatic protons remaining on the fluorenone core. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the carbonyl group and the two chlorine atoms, generally shifting them to a lower field (higher ppm) compared to unsubstituted fluorene (B118485). The substitution pattern would lead to a complex splitting pattern due to spin-spin coupling between adjacent protons. For instance, the protons on the dichlorinated ring would likely appear as distinct singlets or doublets depending on their relative positions, while the four protons on the unsubstituted ring would show a more complex pattern of doublets and triplets.

¹³C NMR Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum would display 13 distinct signals for each unique carbon atom in this compound. The most downfield signal would correspond to the carbonyl carbon (C9), typically appearing around 190-200 ppm. hw.ac.uk The carbons directly bonded to the chlorine atoms (C2 and C4) would also exhibit significant downfield shifts due to the electronegativity of chlorine. The remaining aromatic carbon signals would appear in the typical range of 120-145 ppm. bmrb.io Quaternary carbons (those without attached protons) would generally show weaker signals.

Two-Dimensional NMR Correlation Spectroscopy (e.g., COSY, HMQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would help in tracing the connectivity of the protons on each aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). wikipedia.org This would definitively link the proton assignments to their corresponding carbon atoms.

Infrared (IR) Spectroscopy and Vibrational Mode Assignments

The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. For the parent 9-fluorenone (B1672902), this peak appears around 1710-1720 cm⁻¹. researchgate.net Other significant peaks would include C=C stretching vibrations from the aromatic rings (approx. 1600-1450 cm⁻¹), C-H stretching from the aromatic protons (approx. 3100-3000 cm⁻¹), and C-Cl stretching vibrations (typically in the 800-600 cm⁻¹ region). The region below 1000 cm⁻¹ would contain a complex pattern of C-H out-of-plane bending vibrations, which is highly characteristic of the substitution pattern on the aromatic rings and is often referred to as the "fingerprint region". researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₃H₆Cl₂O), the molecular weight is 249.09 g/mol . The mass spectrum would show a molecular ion peak (M⁺) cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as a characteristic pattern of peaks at m/z 248 (for C₁₃H₆³⁵Cl₂O), 250 (for C₁₃H₆³⁵Cl³⁷ClO), and 252 (for C₁₃H₆³⁷Cl₂O) with relative intensities of approximately 9:6:1.

Common fragmentation pathways for fluorenones involve the loss of CO (28 Da), leading to a fragment ion. researchgate.net Subsequent fragmentations could involve the loss of chlorine atoms or HCl.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties Analysis

The UV-Vis spectrum of this compound, like that of 9-fluorenone, would be expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The fluorenone core is a strong chromophore. The addition of chloro-substituents, which can act as auxochromes, would likely cause a slight bathochromic (red) shift in the absorption maxima (λ_max) compared to the parent compound. utoronto.ca For reference, 9-fluorenone exhibits absorption maxima in solvents like hexane (B92381) at around 380 nm. Analysis of the spectrum in solvents of varying polarity could provide insights into the dipole moment changes upon electronic excitation.

Absorption and Emission Spectra

The absorption and emission spectra of fluorenone derivatives are characterized by distinct bands in the ultraviolet-visible region, arising from π-π* and n-π* electronic transitions. For the parent compound, 9H-fluoren-9-one, absorption is typically observed with maxima around 260 nm and in the 300-400 nm range. The introduction of chloro substituents at the 2 and 4 positions of the fluorenone core is expected to modulate these electronic transitions.

Halogens, such as chlorine, can exert both inductive (-I) and resonance (+R) effects. The electron-withdrawing inductive effect tends to cause a hypsochromic (blue) shift, while the resonance effect, involving the lone pairs of the chlorine atoms, can lead to a bathochromic (red) shift. The net effect on the absorption and emission maxima will depend on the interplay of these opposing influences and their impact on the energy gap between the ground and excited states.

Table 1: Expected Absorption and Emission Characteristics of this compound

| Spectroscopic Parameter | Expected Region/Characteristic | Influencing Factors |

|---|---|---|

| Absorption Maximum (λmax) | UV-Vis region, likely with shifts from parent fluorenone | Inductive and resonance effects of chloro substituents |

| Emission Maximum (λem) | Visible region, Stokes shift observed | Solvent polarity and nature of the lowest excited state |

Solvatochromism and Quantum Yield Studies

Solvatochromism:

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a phenomenon often observed in fluorenone derivatives due to changes in the dipole moment upon excitation. The parent fluorenone exhibits positive solvatochromism, where the emission maximum shifts to longer wavelengths (red shift) in more polar solvents. This indicates a larger dipole moment in the excited state compared to the ground state.

Quantum Yield:

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of the parent fluorenone is known to be sensitive to the solvent environment.

The presence of heavy atoms like chlorine can significantly impact the quantum yield through the "heavy atom effect." This effect promotes intersystem crossing (ISC), a non-radiative pathway from the singlet excited state (S1) to the triplet excited state (T1). An increased rate of ISC typically leads to a decrease in the fluorescence quantum yield and an increase in the phosphorescence quantum yield. Therefore, it is expected that this compound will exhibit a lower fluorescence quantum yield compared to the parent 9H-fluoren-9-one.

Table 2: Expected Photophysical Properties of this compound in Different Solvents

| Property | Expected Trend with Increasing Solvent Polarity | Underlying Principle |

|---|---|---|

| Emission Maximum | Bathochromic (Red) Shift | Positive Solvatochromism |

| Fluorescence Quantum Yield (ΦF) | Likely to be low | Heavy atom effect of chlorine substituents |

Single Crystal X-ray Diffraction (XRD) for Definitive Structural Elucidation

While a crystal structure for this compound is not available in the surveyed literature, data from a closely related compound, 2,7-dichloro-4-(chloroacetyl)fluorene, can provide insights into the expected structural features. In this related structure, the fluorene ring system is essentially planar. It is anticipated that this compound would also possess a largely planar fluorene core. The chlorine atoms would be covalently bonded to the aromatic rings, and their positions would be precisely determined.

Table 3: Anticipated Crystallographic Parameters for this compound

| Crystallographic Parameter | Expected Information |

|---|---|

| Crystal System and Space Group | To be determined from diffraction data |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the repeating unit of the crystal lattice |

| Bond Lengths and Angles | Accurate determination of the molecular geometry |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions |

Computational and Theoretical Frameworks for Understanding 2,4 Dichloro 9h Fluoren 9 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing a wealth of information about molecular structure and reactivity.

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.net Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311G(d,p) or cc-pVDZ to model the properties of halogenated aromatic compounds. nih.govsemanticscholar.orgresearchgate.net These studies can accurately predict geometric parameters, electronic properties, and spectroscopic signatures. researchgate.net

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While often less accurate than DFT for many applications due to the neglect of electron correlation, they serve as a foundational starting point for more complex, correlated methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. nih.goviastate.edu For a molecule like 2,4-Dichloro-9H-fluoren-9-one, both DFT and ab initio methods can be used to investigate the effects of the chloro-substituents on the fluorenone core. researchgate.netresearchgate.net

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. chemrxiv.org This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, theoretical calculations can predict bond lengths, bond angles, and dihedral angles. semanticscholar.org

The fluorenone core is largely planar, but the presence of substituents can introduce slight distortions. Computational methods can precisely quantify these structural parameters. While the rigid ring system of fluorenone limits the number of possible conformers, analysis can still be performed to confirm the planarity and the preferred orientation of any flexible substituent groups if they were present. For the parent molecule, the optimized geometry confirms the expected arrangement of atoms in the ground state.

Table 1: Representative Optimized Geometrical Parameters for a Fluorenone-like Core (Note: This table provides illustrative data for a fluorenone core based on typical DFT calculations, as specific experimental data for the title compound is not available.)

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=O | 1.215 |

| C-C (aromatic) | 1.390 - 1.410 | |

| C-Cl | 1.745 | |

| Parameter | Angle | **Calculated Value (°) ** |

| Bond Angle | C-CO-C | 125.0 |

| C-C-C (in ring) | 118.0 - 122.0 | |

| C-C-Cl | 120.5 |

Data is representative and derived from typical DFT/B3LYP calculations on similar structures.

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. iastate.edu These calculations provide the frequencies of the fundamental vibrational modes and their corresponding intensities. nih.gov

Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching, C=O stretching, C-Cl stretching, or aromatic ring deformations. The analysis of these vibrational modes allows for the assignment of peaks in experimentally recorded spectra. researchgate.net For this compound, characteristic frequencies would include the strong carbonyl (C=O) stretch, aromatic C-C and C-H stretching modes, and vibrations involving the carbon-chlorine bonds.

Table 2: Calculated Vibrational Frequencies for Key Modes in a Dichlorinated Aromatic Ketone (Note: This table presents typical frequency ranges for the specified vibrational modes based on DFT calculations for similar molecules.)

| Vibrational Mode | Description | Calculated Frequency Range (cm⁻¹) |

| ν(C=O) | Carbonyl stretching | 1710 - 1740 |

| ν(C-Cl) | Carbon-chlorine stretching | 650 - 850 |

| ν(C-H) | Aromatic C-H stretching | 3050 - 3150 |

| ν(C=C) | Aromatic ring stretching | 1450 - 1600 |

Frequencies are illustrative and based on DFT calculations for analogous structures.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. semanticscholar.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO is likely centered on the electron-withdrawing carbonyl group and the conjugated system. researchgate.net The presence of chlorine atoms, which are electronegative, can lower the energies of both the HOMO and LUMO levels. semanticscholar.org A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and potentially more reactive. semanticscholar.org

Table 3: Representative Frontier Orbital Energies and Properties (Note: Values are illustrative for a fluorenone derivative and can vary based on the specific computational method and substituents.)

| Property | Symbol | Representative Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -2.5 eV |

| HOMO-LUMO Gap | ΔE | 4.0 eV |

Data is representative and derived from typical DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular charge transfer, and bonding interactions within a molecule. researchgate.netwikipedia.org It transforms the calculated wavefunction into a localized form that corresponds to the familiar Lewis structure of lone pairs and chemical bonds. uni-muenchen.dewisc.edu

NBO analysis provides insights into hyperconjugative interactions, which are stabilizing delocalizations of electrons from a filled (donor) orbital to an empty (acceptor) orbital. faccts.de For this compound, this analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals of the aromatic system. This provides a quantitative picture of electron delocalization and the nature of the chemical bonds, going beyond a simple Lewis structure representation. nih.gov

Molecular Dynamics Simulations to Explore Conformational Space and Reaction Pathways

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. 193.6.1

For a relatively rigid molecule like this compound, MD simulations can be used to explore its vibrational motions and interactions with solvent molecules at finite temperatures. rsc.org More advanced techniques, such as ab initio molecular dynamics (AIMD), where the forces between atoms are calculated "on-the-fly" using quantum mechanics, can be employed to model chemical reactions. uzh.ch These simulations can help elucidate reaction mechanisms, identify transition states, and explore potential reaction pathways that are not apparent from static calculations alone. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are computational and statistical tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org These models are pivotal in predicting the activity of new chemical entities, thereby streamlining the drug discovery process and reducing the need for extensive animal testing. nih.gov The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. researchgate.net

A QSAR model is expressed in the general form: Activity = f (physicochemical properties and/or structural descriptors) + error wikipedia.org

For a compound like this compound, a QSAR model could be developed to predict its potential biological activities, such as cytotoxicity, antimicrobial efficacy, or enzyme inhibition. The process involves several key steps:

Data Set Collection: A series of compounds structurally related to this compound with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. For chlorinated aromatic compounds, relevant descriptors often include electronic properties (like the energy of the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), steric parameters, and hydrophobic characteristics. fiu.edu The number of chlorine atoms (NCl) itself can be a critical descriptor, as it significantly influences the molecule's properties. fiu.edu

Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. fiu.edu

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. fiu.edu

While specific QSAR models for this compound are not detailed in the available literature, studies on similar classes of compounds, such as thiazolidine-4-one derivatives, demonstrate the utility of this approach. In such studies, descriptors related to polarizability, electronegativity, and the presence of halogen atoms were found to positively correlate with antitubercular activity. nih.gov A hypothetical QSAR study on this compound and its analogues would likely identify key structural features and physicochemical properties that govern its biological effects, guiding the design of more potent and selective molecules. nih.gov

| QSAR Development Stage | Description | Relevant Descriptors for Chlorinated Aromatics |

| Data Collection | Assembling a dataset of compounds with known biological activities. | Biological activity data (e.g., IC50, MIC). |

| Descriptor Calculation | Computing numerical values that represent the chemical structure. | Electronic (EHOMO, ELUMO), Steric, Hydrophobic, NCl. fiu.edu |

| Model Generation | Creating a mathematical equation linking descriptors to activity. | Statistical methods like MLR, PLS. fiu.edu |

| Validation | Assessing the model's predictive accuracy and robustness. | Internal (cross-validation) and external validation. fiu.edu |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. plos.org This method is instrumental in understanding the mechanism of action of bioactive compounds by identifying key binding interactions at the molecular level.

While specific docking studies for the 2,4-dichloro isomer are not prominently featured, research on the related compound, 2,7-dichloro-9H-fluorene, provides a valuable framework for how such analyses are conducted. Derivatives of 2,7-dichlorofluorene (B131596) have been synthesized and evaluated as potential antimicrobial and anticancer agents, with molecular docking used to elucidate their mechanism of action. nih.govresearchgate.net

In these studies, the synthesized fluorene (B118485) derivatives were docked into the active site of the enzyme dihydrofolate reductase (DHFR), a well-established target for antimicrobial and anticancer drugs. nih.gov The goal of the simulation is to find the binding pose with the lowest energy score, which corresponds to the most stable ligand-receptor complex. The results of these simulations can reveal:

Binding Affinity: A scoring function estimates the free energy of binding, indicating the strength of the interaction.

Key Interactions: The analysis identifies specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.

Mechanism of Inhibition: By occupying the active site, the ligand can prevent the natural substrate from binding, thereby inhibiting the enzyme's function.

For example, docking studies on 2,7-dichloro-9H-fluorene-based azetidinone analogues helped to identify their binding mode within the DHFR active site, supporting their observed biological activity. researchgate.net Similarly, molecular docking of this compound against various biological targets could predict its potential as an inhibitor and guide further experimental investigation. The process involves preparing the 3D structures of both the ligand (the fluorene compound) and the receptor, followed by running the docking algorithm to generate and score potential binding poses. plos.org

| Docking Parameter | Description | Example from 2,7-Dichlorofluorene Studies |

| Target Receptor | The biological macromolecule to which the ligand binds. | Dihydrofolate Reductase (DHFR). nih.gov |

| Ligand | The small molecule being studied. | Derivatives of 2,7-dichloro-9H-fluorene. nih.govresearchgate.net |

| Scoring Function | An algorithm to estimate binding affinity (e.g., MolDock score). plos.org | Used to rank and select the most probable binding poses. |

| Binding Interactions | Specific non-covalent forces stabilizing the complex. | Hydrogen bonds, hydrophobic interactions. plos.org |

Theoretical Thermodynamic Property Calculations

The thermodynamic properties of a compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes. Theoretical calculations, using methods from computational chemistry, provide a powerful means to determine these properties.

Thermodynamic properties for 9-fluorenone (B1672902) have been determined using a combination of experimental techniques (like adiabatic heat-capacity calorimetry and combustion calorimetry) and computational methods. nist.gov Theoretical calculations are often performed using density functional theory (DFT), for instance, at the B3LYP/6-31+G(d,p) level of theory, to optimize the molecular geometry and calculate vibrational frequencies. nist.gov

From these fundamental calculations, several key thermodynamic properties can be derived for the ideal-gas state:

Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states.

Standard Molar Entropy (S°): A measure of the randomness or disorder of the molecules.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree.

For 9-fluorenone, the calculated values for ideal-gas entropy showed excellent agreement with those derived from experimental calorimetric data, validating the accuracy of the computational approach. nist.gov The substitution of two hydrogen atoms with chlorine atoms to form this compound would be expected to alter these properties significantly. The increased molar mass and the high electronegativity of the chlorine atoms would influence the molecule's vibrational frequencies, moments of inertia, and intermolecular forces, thereby changing its enthalpy, entropy, and heat capacity values relative to the parent compound.

The table below presents experimentally determined thermodynamic properties for the parent compound, 9-fluorenone, which serve as a baseline for understanding the properties of its derivatives.

| Thermodynamic Property | Value for 9-Fluorenone (crystalline) | Method |

| Standard Molar Enthalpy of Formation (ΔfH°) | -(11.4 ± 3.8) kJ·mol⁻¹ at 298.15 K | Combustion Calorimetry. researchgate.net |

| Enthalpy of Sublimation (ΔsubH°) | (95.1 ± 0.5) kJ·mol⁻¹ at 298.15 K | Vapor Pressure Measurement. researchgate.net |

| Triple Point Temperature (Ttp) | (356.524 ± 0.01) K | Adiabatic Calorimetry. nist.gov |

Applying these established computational methods would allow for a reliable prediction of the thermodynamic profile of this compound.

Design and Synthesis of Functionalized Derivatives of 2,4 Dichloro 9h Fluoren 9 One

Synthesis of Novel Halogenated Fluorenone Analogues

The synthesis of novel halogenated fluorenone analogues often begins with the fluorene (B118485) core, which can be selectively halogenated at various positions. For instance, chlorination at the C2 and C7 positions can be achieved using N-chlorosuccinimide (NCS) and hydrochloric acid in acetonitrile (B52724). d-nb.info This foundational step creates dichlorinated fluorene, which can then be subjected to further reactions.

Introduction of Diverse Heterocyclic Moieties

A primary strategy in modifying the 2,4-dichloro-9H-fluoren-9-one structure is the incorporation of heterocyclic rings. These moieties are introduced through various synthetic pathways, often involving the ketone group at the C9 position, to create compounds with significantly altered chemical and biological profiles.

Fluorenone thiosemicarbazones are synthesized through a condensation reaction between a fluorenone, such as this compound, and a thiosemicarbazide (B42300) or its N-substituted derivatives. nih.govujpronline.com The reaction is typically carried out by refluxing equimolar amounts of the reactants in a solvent like ethanol (B145695), with a few drops of an acid catalyst. nih.gov Glacial acetic acid (GAA) has been shown to be a particularly effective catalyst, providing high yields. ujpronline.comresearchgate.net

The general procedure involves dissolving the fluorenone in ethanol with the acid catalyst, to which a solution of the appropriate thiosemicarbazide in ethanol is slowly added. The mixture is then refluxed for several hours. ujpronline.com Upon cooling, the thiosemicarbazone derivative precipitates and can be purified by filtration, washing, and recrystallization from ethanol. nih.govujpronline.com This method allows for the synthesis of a range of derivatives by varying the substituents on the thiosemicarbazide. nih.gov

| Derivative | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Fluoren-9-one thiosemicarbazone (F1) | GAA | 89 | ujpronline.com |

| Fluoren-9-one 2-methyl-3-thiosemicarbazone (F2) | GAA | 77 | ujpronline.com |

| Fluoren-9-one 4-methyl-3-thiosemicarbazone (F3) | GAA | 91 | ujpronline.com |

| Fluoren-9-one 4-phenyl-3-thiosemicarbazone (F4) | GAA | 96 | ujpronline.com |

Fluorenyl-Hydrazonothiazole Derivatives: The synthesis of these compounds typically starts with the preparation of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. This intermediate is formed by reacting fluorenone with thiosemicarbazide in 1,4-dioxane (B91453) with a catalytic amount of glacial acetic acid. mdpi.comresearchgate.net The subsequent step is a Hantzsch thiazole (B1198619) synthesis, which involves reacting the carbothioamide intermediate with various α-halocarbonyl compounds in a solvent such as tetrahydrofuran (B95107) (THF) or 1,4-dioxane. mdpi.comresearchgate.net This cyclization reaction yields the desired fluorenyl-hydrazonothiazole derivatives. mdpi.com While a base is not strictly necessary, its addition can reduce the reaction time. researchgate.net

Thiazolidinone Derivatives: The synthesis of fluorene-based thiazolidinones often involves a multi-step process. nih.govresearchgate.net A common route begins with an aminothiazole-fluorene intermediate, such as 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine. researchgate.netnih.gov This amine is then reacted with various aryl or heteroaryl aldehydes to form the corresponding Schiff base intermediates. researchgate.netnih.gov The final step is a cyclocondensation reaction where the Schiff base is treated with thioglycolic acid, leading to the formation of the 4-thiazolidinone (B1220212) ring attached to the fluorene-thiazole core. nih.govresearchgate.net

The synthesis of azetidinone (β-lactam) analogues also utilizes Schiff base intermediates derived from a dichlorofluorene core. nih.govresearchgate.net Starting from a fluorene-based amine like 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, Schiff bases are prepared by condensation with various aldehydes. nih.govnih.gov

The characteristic 2-azetidinone ring is then formed via a [2+2] cycloaddition reaction, a method known as the Staudinger synthesis. nih.gov In this key step, the Schiff base is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. researchgate.netbepls.com This reaction results in the formation of 3-chloro-2-azetidinone derivatives linked to the dichlorofluorene moiety. nih.gov

| Ring System | Key Reaction | Reagents | Reference |

|---|---|---|---|

| Thiazolidinone | Cyclocondensation | Schiff Base + Thioglycolic Acid | nih.govresearchgate.net |

| Azetidinone | [2+2] Cycloaddition | Schiff Base + Chloroacetyl Chloride | nih.govresearchgate.net |

The synthesis of pyrazole-conjugated selenium derivatives of dichlorofluorene involves a Knoevenagel condensation as the key step. researchgate.net The process requires two main starting materials: a fluorene alcohol containing a selenium moiety and a pyrazole-carboxaldehyde. researchgate.net

An example pathway starts with 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane, which is converted to 1-(2,7-dichloro-9H-fluoren-4-yl)-2-(methylselanyl)ethan-1-ol using dimethyl diselenide and sodium borohydride. researchgate.net Concurrently, 1,3-diarylpyrazole-4-carboxaldehydes are prepared via the Vilsmeier-Haack reaction. researchgate.net The final target compounds are obtained by the condensation of the selenium-containing fluorenyl alcohol with the pyrazole-carboxaldehyde in the presence of a base like sodium hydroxide. researchgate.net

The creation of O-aryl-carbamoyl-oxymino-fluorene derivatives is a two-step process starting from 9-fluorenone (B1672902). mdpi.comnih.gov

Synthesis of 9H-Fluoren-9-one Oxime: The first step is the preparation of the key oxime intermediate. This is achieved by refluxing 9-fluorenone with hydroxylamine (B1172632) hydrochloride in a methanol (B129727) solution containing a base, such as sodium hydroxide. mdpi.comnih.gov The reaction typically proceeds for several hours to yield 9H-fluoren-9-one oxime. nih.gov

Formation of the Carbamoyl-Oxymino Derivative: The second step involves the reaction of the 9H-fluoren-9-one oxime with various aryl isocyanates. mdpi.comnih.gov The oxime is dissolved in an anhydrous solvent like tetrahydrofuran (THF), and a solution of the desired phenyl isocyanate derivative is added. nih.gov The mixture is then refluxed for an extended period, after which the solvent is removed to yield the final O-aryl-carbamoyl-oxymino-fluorene product, which can be purified by recrystallization. mdpi.comnih.gov

Development of Chiral Fluorene-Based Molecular Motors

Fluorene moieties are integral components in the design of light-driven rotary molecular motors. rsc.org These motors operate through a four-step process involving two photochemical and two thermal steps to achieve a full 360° rotation. rsc.org The steric bulk around the central double bond axle forces the molecule into a helical shape, which is crucial for its function. rsc.org The chirality of the system, which can be introduced through various chemical modifications, dictates the unidirectional rotation of the motor. rsc.orgrug.nl Theoretical studies have been conducted to design fluorene-based molecular motors with constant rotation speeds by modifying the structure to control the energy barriers of the rotational process. nih.govacs.org Recent research has also focused on understanding the coupled rotary motion of multiple fluorene-based rotors within a single molecular motor. acs.org

Multicomponent Reaction Strategies for Complex Fluorenone Adducts

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for creating complex molecules in a single step. researchgate.net Fluorene and fluorenone derivatives have been successfully synthesized using isocyanide-based multicomponent reactions (IMCRs). thieme-connect.comrug.nl These reactions allow for the incorporation of the fluorene moiety into diverse and complex adducts, which can be further functionalized. thieme-connect.comrug.nl This strategy is particularly useful for building libraries of compounds for drug discovery and materials science applications. researchgate.net

Post-Synthetic Modifications and Functional Group Interconversions

Post-synthetic modification is a valuable strategy for functionalizing fluorenone-containing structures. For example, late-stage functionalization of fluorenone-based macrocycles, such as cycloparaphenylenes, has been achieved through high-yielding Knoevenagel condensations. researchgate.net This approach allows for the introduction of various functional groups, tuning the electronic and photophysical properties of the final molecule. researchgate.net The C9 position of fluorene is particularly amenable to modification, and the introduction of N-donor substituents can significantly alter the absorption and emission properties of the resulting dibenzofulvene derivatives. mdpi.com

Advanced Applications and Research in Materials and Medicinal Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

The fluorenone core is a well-established and important structural motif in organic synthesis, valued for its rigid, planar geometry and versatile reactivity. researchgate.net The presence of chlorine atoms on the aromatic rings, as in 2,4-dichloro-9H-fluoren-9-one, further enhances its utility by providing sites for subsequent chemical modifications through various cross-coupling reactions. This allows chemists to introduce a wide array of functional groups, building molecular complexity and tailoring the properties of the final product. The ketone functional group at the 9-position is also a key reactive site, readily undergoing reactions to form hydrazones, oximes, or alcohols, which serve as intermediates for more complex structures. mdpi.comnih.gov

For instance, the closely related isomer 2,7-dichloro-9-fluorenone (B3334323) is used as a starting material for the synthesis of 9H-Fluorene, 2,7-dichloro-9-diazo-, demonstrating the conversion of the ketone group into a diazo group, a highly useful functional group in organic synthesis for forming new carbon-carbon bonds. chemicalbook.com This highlights the role of dichlorinated fluorenones as pivotal intermediates in accessing other complex molecules.

The dichlorinated fluorene (B118485) framework is a key component in the synthesis of various biologically active molecules and pharmaceutical agents. nih.govwikipedia.org While research often highlights the 2,7-dichloro isomer, its applications demonstrate the potential of the dichlorinated fluorenone scaffold as a whole. A significant example is the use of 2,7-dichloro-9H-fluorene derivatives in the synthesis of the antimalarial drug Lumefantrine. chemicalbook.com Specifically, 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol is a known impurity in the synthesis of Lumefantrine, indicating that a dichlorinated fluorene structure is the core precursor. chemicalbook.com

Furthermore, research into new therapeutic agents has utilized the fluorene scaffold. New classes of potential anticancer and antimicrobial agents based on thiazolidinone and azetidinone moieties have been successfully synthesized starting from dichlorinated fluorene derivatives. mdpi.com These examples underscore the value of compounds like this compound as foundational precursors for developing advanced organic molecules with significant potential in medicinal chemistry.

Research in Materials Science and Optoelectronics

Fluorene and its derivatives are cornerstone materials in the field of optoelectronics due to their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties. nih.gov The rigid, planar structure of the fluorene core facilitates π-conjugation, which is essential for efficient light emission. The functionalization at the C-9 position prevents aggregation-induced quenching, a common problem in solid-state luminescent materials, while modifications at other positions, such as C-2 and C-7, allow for the fine-tuning of the emission color and charge-transport properties. nih.gov

Fluorenone-containing molecules are actively researched for their luminescent properties. The introduction of different substituents onto the fluorene core can significantly alter the photophysical characteristics. For example, a series of symmetrical fluorene derivatives featuring different end units attached to the C-2 and C-7 positions were synthesized via Sonogashira coupling. These modifications altered the absorption and fluorescence spectra, demonstrating the tunability of the system. nih.gov The resulting compounds emit light in the blue region of the spectrum, with fluorescence maxima observed between 418 nm and 430 nm in THF solvent. nih.gov This ability to control the emission wavelength through synthetic modification makes fluorenone derivatives highly attractive for creating a wide range of colored emitters for various applications.

| Compound | Absorption Max (nm) | Fluorescence Max (nm) |

| Compound 1 | 366 | 424 |

| Compound 2 | 360 | 418 |

| Compound 3 | 375 | 430 |

| Compound 4 | 370 | 427 |

Data represents photophysical properties of various 2,7-disubstituted 9,9-dihexylfluorene (B1587949) derivatives in THF solvent. nih.gov

In the architecture of an Organic Light-Emitting Diode (OLED), host materials play a critical role in the emissive layer by facilitating charge transport and energy transfer to the light-emitting dopant molecules. Fluorene and fluorenone derivatives, particularly those with a spiro-configured structure, are excellent candidates for host materials due to their high triplet energy, good thermal stability, and balanced charge-transport capabilities.

Recent research has focused on developing bipolar host materials that can efficiently transport both holes and electrons. Four such materials were designed using a spiro[fluorene-9,9′-phenanthrene-10′-one] acceptor unit combined with various donor fragments. rsc.org These materials were found to have suitable energy gaps for hosting green, yellow, and red phosphorescent emitters. OLEDs fabricated with one of these hosts (MS-OC) and a yellow phosphorescent emitter (PO-01) achieved a remarkably high maximum external quantum efficiency (EQE) of 27.1%, a luminance efficiency of 80.0 cd A⁻¹, and a low turn-on voltage of 2.1 V. rsc.org These performance metrics are among the highest reported for such devices, highlighting the potential of fluorenone-based molecular designs for next-generation displays and lighting. rsc.org

| Device Host Material | Max. EQE (%) | Luminance Efficiency (cd A⁻¹) | Power Efficiency (lm W⁻¹) | Turn-on Voltage (V) |

| MS-OC | 27.1 | 80.0 | 113.0 | 2.1 |

Performance data for a yellow-emitting phosphorescent OLED utilizing a spiro-fluorenone-based host material. rsc.org

Finding safe and efficient methods for hydrogen storage is a major challenge for the realization of a hydrogen-based economy. researchgate.net Polymer-based hydrogen carriers are a promising approach as they are non-volatile, less toxic, and easier to handle than small organic molecules or high-pressure gas cylinders. researchgate.netrsc.org The reversible hydrogenation of ketones to alcohols is a known chemical route for storing hydrogen. researchgate.net

The fluorenone/fluorenol system is a prime example of this concept. The ketone group on the fluorenone unit can be reduced (hydrogenated) to a hydroxyl (alcohol) group, forming fluorenol and storing hydrogen in the process. This hydrogen can then be released through the catalytic dehydrogenation of fluorenol, regenerating the original fluorenone. researchgate.net To make this system practical, researchers have incorporated fluorenone units into polymer chains. researchgate.net This creates a solid, moldable material that can safely store hydrogen through chemical bonds under ambient conditions. researchgate.net An iridium catalyst is often used to facilitate both the hydrogenation and dehydrogenation processes, allowing for the efficient uptake and release of hydrogen gas. researchgate.netresearchgate.net

Supramolecular chemistry involves the design and study of complex systems formed by the association of multiple molecules through non-covalent interactions. The defined shape and electronic properties of fluorenone make it an interesting building block for creating such ordered assemblies. Researchers have shown that fluorenone derivatives with asymmetrically substituted alkyl chains can self-assemble at a liquid/solid interface into various two-dimensional nanostructures. researchgate.net The specific patterns formed, such as chiral or linear arrays, are influenced by factors like solvent and concentration, demonstrating a method for controlling molecular organization on surfaces. researchgate.net

The fluorenone unit has also been incorporated into larger, more complex cyclic structures. In a notable example, a fluorenone-containing macrocycle, named a "fluorenonephyrin," was synthesized. researchgate.net This involved a multi-step synthesis to create a fluorenone tripyrrane intermediate, which was then condensed to form the final macrocyclic structure. researchgate.net Such research opens avenues for creating novel macrocycles with unique host-guest chemistry and photophysical properties, potentially applicable in sensing and molecular recognition. nih.gov

Based on a thorough review of the available scientific literature, there is insufficient specific data regarding the biological activities of the chemical compound This compound to generate the detailed article as requested in your outline.

The research accessible in public databases predominantly focuses on other isomers of dichlorofluorenone, most notably 2,7-Dichloro-9H-fluorene derivatives, or on more complex analogues of the parent 9H-fluoren-9-one molecule. While these related compounds have been investigated for various applications, including antimicrobial and anticancer properties, this information does not apply to the specific 2,4-dichloro isomer you have requested.

Adhering to the strict instructions to focus solely on "this compound" and not introduce information outside this explicit scope, it is not possible to provide a scientifically accurate and informative article covering the specified subsections on antimicrobial, anticancer, and antimalarial activity. Using data from other isomers would be misleading and scientifically inaccurate.

Therefore, the requested article cannot be generated at this time due to the lack of specific research findings for "this compound" in the specified areas of medicinal chemistry.

Investigations in Pharmaceutical and Medicinal Chemistry

Neuromodulatory Action and Dopamine (B1211576) Receptor Modulation Research

Scientific investigation into the neuromodulatory properties of this compound is an area with a notable absence of published research. A thorough review of existing scientific literature reveals no studies specifically examining the effects of this compound on the central or peripheral nervous systems. Consequently, there is no available data to characterize its potential to alter neuronal activity, neurotransmitter release, or synaptic plasticity.